Fmoc-D-Abu-OH

Peptide Chemistry Chiral Purity Quality Control

Fmoc-D-Abu-OH is a D-configured, Fmoc-protected amino acid essential for SPPS. Its unique D-stereochemistry and ethyl side chain confer proteolytic stability and distinct hydrophobicity versus D-alanine or D-norvaline, critical for antimicrobial and therapeutic peptides. High enantiomeric purity (≤0.5% L-isomer) ensures reproducible peptide function. The Fmoc moiety also enables self-assembly for functional nanomaterials. Available in bulk at ≥98% HPLC purity. Contact us for custom synthesis or scale-up.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 170642-27-0
Cat. No. B557763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Abu-OH
CAS170642-27-0
Synonyms170642-27-0; Fmoc-D-Abu-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid; Fmoc-D-2-aminobutyricacid; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid; L-2-(Fmoc-amino)butyricacid; AmbotzFAA1611; Fmoc-D-2-Abu-OH; AC1LGWI9; SCHEMBL119339; CTK8C5149; MolPort-002-344-034; ZINC388695; 8754AA; ANW-74354; CF-773; AKOS015156055; AN-7736; RTR-007481; AJ-20739; AK-60082; AB1002086; KB-209638; FT-0654545; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1
InChIKeyXQIRYUNKLVPVRR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Abu-OH (CAS 170642-27-0): Baseline Profile for Procurement and Research


Fmoc-D-Abu-OH (CAS 170642-27-0), or Fmoc-D-2-aminobutyric acid, is a D-configured, Fmoc-protected amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) . It features an ethyl side chain, positioning it between alanine and norvaline in hydrophobicity. The Fmoc group provides base-labile protection compatible with standard Fmoc/tBu SPPS strategies [1]. It is available as a white to off-white solid with a molecular weight of 325.36 g/mol and is supplied at purities typically ≥98% .

Why Fmoc-D-Abu-OH Cannot Be Arbitrarily Substituted with Other D-Amino Acid Derivatives


Substituting Fmoc-D-Abu-OH with a generic D-amino acid derivative is not possible due to its unique stereochemical and side-chain properties. As the D-enantiomer of 2-aminobutyric acid, it imparts specific conformational and proteolytic stability to peptides that its L-counterpart cannot [1]. Furthermore, its ethyl side chain provides a distinct hydrophobic profile compared to the methyl group of D-alanine or the propyl group of D-norvaline, directly impacting peptide-receptor interactions and self-assembly [2]. The high enantiomeric purity required (≤0.5% L-isomer) is critical for reproducible peptide function and must be verified per batch [3].

Quantitative Evidence Guide: Differentiating Fmoc-D-Abu-OH (170642-27-0) for Scientific Procurement


Enantiomeric Purity as a Critical Quality Attribute for D-Abu-OH Procurement

A key differentiator for Fmoc-D-Abu-OH is its guaranteed enantiomeric purity. As a D-amino acid, the presence of the L-isomer is a critical impurity that can alter peptide conformation and biological activity. A product specification from a reputable vendor explicitly sets a limit for the L-enantiomer impurity at ≤0.5% by HPLC, ensuring a minimum enantiomeric excess of ≥99% for the D-form [1]. In contrast, many suppliers only report overall purity (e.g., ≥98% HPLC), which does not guarantee chiral integrity [2].

Peptide Chemistry Chiral Purity Quality Control

Comparative Long-Term Solution Stability of Fmoc-D-Abu-OH at Standard Storage Temperatures

The stability of stock solutions is a key procurement consideration. For Fmoc-D-Abu-OH, vendor stability data indicates that stock solutions can be stored at -80°C for up to 6 months, but this stability decreases significantly to only 1 month when stored at -20°C [1]. This is a more stringent storage requirement than for some other common Fmoc-amino acids, which can often be stored at -20°C for longer periods (e.g., 3-12 months depending on the specific derivative) .

Peptide Synthesis Reagent Stability Laboratory Management

Solubility Profile of Fmoc-D-Abu-OH in Common Peptide Synthesis Solvents

Fmoc-D-Abu-OH exhibits distinct solubility behavior compared to more hydrophobic Fmoc-D-amino acids. It is readily soluble in water or 1% acetic acid [1], and also shows high solubility in DMSO (≥200 mg/mL) . This contrasts with Fmoc-D-phenylalanine or Fmoc-D-tryptophan, which have poor aqueous solubility and often require DMF or NMP for dissolution .

Peptide Synthesis Solubility Reagent Preparation

Application of Fmoc-D-Abu-OH in Antimicrobial Peptide Development

The incorporation of D-amino acids like D-Abu is a well-established strategy to enhance the proteolytic stability of antimicrobial peptides (AMPs). A patent application explicitly describes the use of Fmoc-D-Abu-OH in the automated Fmoc-SPPS of a novel antimicrobial synthetic peptide [1]. The resulting peptide demonstrated inhibitory activity against clinically relevant bacteria, including Staphylococcus aureus, Escherichia coli, Salmonella Choleraesuis, and Listeria innocua [1]. While direct comparative antimicrobial data for the D-Abu-containing peptide versus its L-Abu analog is not provided in the patent, the broader literature establishes that substituting L-amino acids with their D-counterparts in AMPs often leads to increased resistance to proteolysis without a significant loss of antimicrobial activity [2].

Antimicrobial Peptides Peptidomimetics Drug Discovery

Optimal Application Scenarios for Fmoc-D-Abu-OH Based on Verifiable Evidence


Synthesis of Proteolytically Stable Peptide Therapeutics and Antimicrobial Peptides

As demonstrated by its use in the patented synthesis of a novel antimicrobial peptide [1], Fmoc-D-Abu-OH is ideally suited for the production of D-amino acid-containing peptides where enhanced resistance to enzymatic degradation is required. This is a critical application in the development of peptide-based therapeutics and antimicrobial agents.

Construction of Conformationally Constrained Peptidomimetics

The distinct stereochemistry of D-Abu, as outlined in Section 2 [1], makes Fmoc-D-Abu-OH a valuable building block for introducing specific conformational constraints or beta-turns into peptide backbones. This is essential for creating peptidomimetics that mimic the bioactive conformation of a target peptide, potentially improving target affinity and selectivity.

Preparation of Phosphonopeptide Isosteres for Biochemical Probes

A published method describes the synthesis of both D- and L- Fmoc-Abu phosphonate derivatives for use as stable mimics of phosphorylated serine residues [1]. Fmoc-D-Abu-OH is therefore a key starting material for developing biochemical probes to study phosphorylation-dependent protein interactions, where the D-configuration offers enhanced metabolic stability for cellular assays.

Development of Self-Assembling Peptide Nanomaterials

The Fmoc group itself is known to drive self-assembly in aqueous environments [1]. The combination of the Fmoc moiety with the specific hydrophobic ethyl side chain of D-Abu creates a monomer with predictable assembly properties, useful for designing functional nanomaterials like hydrogels for drug delivery or tissue engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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